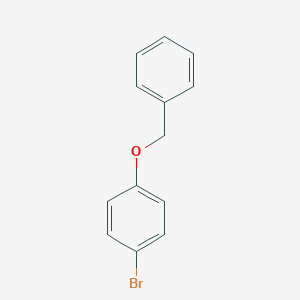

4-Benzyloxybromobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSGILAXUXMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218142 | |

| Record name | 4-Benzyloxybromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6793-92-6 | |

| Record name | 1-(Benzyloxy)-4-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6793-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxybromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006793926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyloxybromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-phenylmethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 4-Benzyloxybromobenzene

An In-Depth Technical Guide to 4-Benzyloxybromobenzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6793-92-6), a pivotal intermediate in organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a standard synthesis protocol, and explores its spectroscopic signature. Furthermore, it delves into its significant applications as a versatile building block in the development of advanced materials and pharmacologically active molecules, particularly as a scaffold for Peroxisome Proliferator-Activated Receptor α (PPARα) agonists. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Physicochemical Properties

This compound, also known as benzyl p-bromophenyl ether, is a white crystalline solid at room temperature.[1][2] Its structure incorporates a stable benzyl ether protecting group on a brominated phenyl ring, making it an ideal bifunctional reagent. The aryl bromide moiety serves as a reactive handle for various cross-coupling reactions, while the benzyloxy group acts as a protected phenol, which can be deprotected in later synthetic steps.

Quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | References |

| CAS Number | 6793-92-6 | [1][3] |

| Molecular Formula | C₁₃H₁₁BrO | [1][4][5] |

| Molecular Weight | 263.13 g/mol | [4] |

| Appearance | White Solid / Crystalline Powder | [1][2][5] |

| Melting Point | 60-65 °C | [2] |

| Boiling Point | 166-167 °C @ 4 mmHg (533 Pa) | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Topological Polar Surface Area | 9.2 Ų | [4] |

| XLogP3 | 4.5 | [2][4] |

| InChI Key | OUQSGILAXUXMGI-UHFFFAOYSA-N | [5] |

| SMILES | Brc1ccc(OCc2ccccc2)cc1 | [5] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes the synthesis from 4-bromophenol and benzyl bromide.[6]

Objective: To synthesize this compound via the reaction of 4-bromophenol with benzyl bromide in the presence of a weak base.

Materials:

-

4-Bromophenol (1.0 eq)

-

Benzyl bromide (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.36 eq)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

To a stirred solution of 4-bromophenol (58.2 mmol, 1.0 eq) in acetonitrile (50 mL) at room temperature, add anhydrous potassium carbonate (79.2 mmol, 1.36 eq).[6]

-

To this suspension, add benzyl bromide (58.2 mmol, 1.0 eq) dropwise.[6]

-

Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with deionized water (150 mL).[6]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[6]

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[6]

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting solid can be used without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a highly pure product.[6]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Structural elucidation of this compound is typically achieved using a combination of NMR, IR, and Mass Spectrometry. While experimental spectra depend on acquisition conditions, the following table summarizes the expected characteristic signals based on the molecule's structure.

| Technique | Expected Signals |

| ¹H NMR | δ ~7.50-7.25 (m, 7H, Ar-H from benzyl group and 2H from bromophenyl ring), δ ~6.90 (d, 2H, Ar-H ortho to ether linkage), δ ~5.05 (s, 2H, -O-CH₂-Ar) |

| ¹³C NMR | δ ~158 (C-O), ~137 (quaternary C of benzyl), ~132 (C-H ortho to Br), ~117 (C-H ortho to ether), ~129-127 (C-H of benzyl), ~116 (C-Br), ~70 (-O-CH₂-Ar) |

| IR (cm⁻¹) | ~3060-3030 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1590, 1490 (Aromatic C=C stretch), ~1240 (Aryl-O-C stretch), ~1010 (C-Br stretch) |

| MS (EI) | m/z 264/262 (M⁺, M⁺+2, isotopic pattern for Br), 91 (C₇H₇⁺, tropylium ion, base peak) |

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate used to construct more complex molecules.

Precursor for Cross-Coupling Reactions

The carbon-bromine bond is a common site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in C-C bond formation, allowing for the synthesis of complex biaryl systems and other elaborate structures found in many pharmaceuticals and functional materials.

Caption: Generic Suzuki coupling pathway using this compound.

Scaffold in Drug Discovery

This compound is a key building block in medicinal chemistry. It has been used in the synthesis of selective PPARα agonists, which are therapeutic targets for treating metabolic disorders like dyslipidemia and related conditions such as diabetic retinopathy.[7][8] The benzyloxy-benzylamino chemotype has been explored to develop potent and isoform-selective drug candidates.[8] It has also been used in the discovery of dopamine D4 receptor antagonists for potential CNS applications.[9]

Caption: Logical role of this compound in a drug discovery workflow.

Intermediate in Materials Science

The rigid aromatic structure of this compound makes it a suitable precursor for the synthesis of liquid crystals.[10] For example, it has been used to prepare 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, a phenyl-benzoate-based calamitic (rod-shaped) liquid crystal.[10]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[2][11] Appropriate personal protective equipment (PPE) should be used at all times.

| Safety Aspect | Recommendation | References |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][11] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][12] |

| Personal Protective Equipment | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), N95 dust mask, lab coat. | [12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration (2-8°C). | [1] |

| Fire Fighting | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. It is a combustible solid. | [13] |

Conclusion

This compound is a high-value chemical intermediate with significant utility in diverse scientific fields. Its bifunctional nature—a stable protecting group and a reactive site for carbon-carbon bond formation—makes it an indispensable tool for synthetic chemists. From the development of novel therapeutics for metabolic diseases to the engineering of advanced liquid crystal materials, this compound serves as a foundational element for complex molecular architecture. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe application in research and development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. 1-(Benzyloxy)-4-bromobenzene | Call Wychem 01440 820338 [wychem.com]

- 4. 1-(Benzyloxy)-4-bromobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Down for maintenance [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Bromo-4-phenylmethoxybenzene | C13H11BrO | CID 138835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Benzyloxybromobenzene

Introduction

4-Benzyloxybromobenzene is an aromatic organic compound that serves as a crucial intermediate and building block in organic synthesis.[1][2] Its structure, featuring a benzyl ether protecting group on a brominated benzene ring, makes it a versatile reagent for the synthesis of more complex molecules, particularly in the fields of materials science and pharmaceutical research.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.[4]

| Property | Value | Citations |

| CAS Number | 6793-92-6 | [1][5][6] |

| Molecular Formula | C₁₃H₁₁BrO | [1][2][7] |

| Molecular Weight | 263.13 g/mol | [1][7] |

| Appearance | White solid / White to Orange to Green powder to crystal | [1][2][4] |

| Melting Point | 60-65 °C | [4] |

| Boiling Point | 166-167 °C at 4 mmHg / 164-186 °C at 7 Torr | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Solubility | High in non-polar solvents (chloroform, dichloromethane), low in polar solvents (water, ethanol). | [8] |

| Topological Polar Surface Area | 9.2 Ų | [7] |

| XLogP3 | 4.5 | [4][7] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for the benzylation of substituted phenols.[9][10]

Materials:

-

4-Bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or Ethanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-bromophenol (1.0 equivalent) in acetone or ethanol, add potassium carbonate (2.0-3.0 equivalents).[9][10] The mixture is stirred at room temperature for approximately 30 minutes to facilitate the formation of the potassium 4-bromophenoxide.

-

Nucleophilic Substitution: Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.[9]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-15 hours.[9][10] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[9][10] The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction and Purification: Dissolve the resulting residue in ethyl acetate.[9] Wash the organic layer sequentially with water, a 2 M NaOH solution, and finally with brine.[10] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a pure white solid.[9]

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block for drug discovery and organic synthesis due to its dual functionality. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, while the bromo substituent provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

Role as a Versatile Intermediate:

-

Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for constructing the complex scaffolds of potential drug candidates.

-

Grignard and Lithiation Reactions: The aryl bromide can be converted into a Grignard reagent or an organolithium species, which can then react with a wide range of electrophiles to build more elaborate molecular architectures.

-

Deprotection: The benzyl group can be easily removed under standard hydrogenolysis conditions (H₂, Pd/C) to reveal the free phenol. This allows for late-stage modification or for the phenol to act as a key hydrogen bond donor in a final active pharmaceutical ingredient (API).

While direct applications in signaling pathways are not documented for this compound itself, its derivatives are of significant interest. For example, related benzyloxy-substituted aromatic compounds are used in the synthesis of statin side-chains and other biologically active molecules.[11] The compound serves as a foundational scaffold to be elaborated into a target molecule that can interact with biological pathways, such as the cholesterol biosynthesis pathway.[11]

Caption: Role of this compound as a synthetic intermediate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Down for maintenance [cymitquimica.com]

- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-(Benzyloxy)-4-bromobenzene | Call Wychem 01440 820338 [wychem.com]

- 6. 1-Bromo-4-phenylmethoxybenzene | C13H11BrO | CID 138835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Benzyloxy)-4-bromobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-BENZYLOXYBROMOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Benzyloxybromobenzene from 4-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxybromobenzene from 4-bromophenol. The primary and most efficient method for this transformation is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate its application in research and development.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials. Its structure incorporates a benzyl ether protective group on a brominated phenolic ring, making it a versatile building block for further chemical modifications, such as cross-coupling reactions. The synthesis from 4-bromophenol is a straightforward and high-yielding process.

The core of this synthesis is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (phenoxide in this case) with an organohalide.[1] The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion.[2][3]

Reaction Pathway and Mechanism

The synthesis of this compound from 4-bromophenol is typically achieved by reacting 4-bromophenol with benzyl bromide in the presence of a base. The base deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with benzyl bromide.[4]

Step 1: Deprotonation of 4-bromophenol

The reaction is initiated by the deprotonation of 4-bromophenol using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the 4-bromophenoxide ion.

Step 2: Nucleophilic Substitution (SN2)

The resulting 4-bromophenoxide ion then acts as a nucleophile, attacking the benzylic carbon of benzyl bromide in an SN2 reaction. This leads to the formation of the desired this compound and a halide salt as a byproduct.[1]

Experimental Protocols

Several variations of the experimental protocol exist, primarily differing in the choice of base and solvent. Below are two common and reliable methods.

Method A: Using Potassium Carbonate in Acetonitrile

This is a widely used and relatively mild method for the synthesis.

Materials:

-

4-Bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-bromophenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.[5]

-

Add benzyl bromide (1.0-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight or heat to reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).[5][6]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a colorless solid.[5][6]

Method B: Using Sodium Hydride in DMF

This method uses a stronger base and is also highly effective.

Materials:

-

4-Bromophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Dry N,N-dimethylformamide (DMF) or dry tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-bromophenol (1.0 eq) in dry DMF or THF under an inert atmosphere (e.g., Argon).

-

At 0°C, carefully add sodium hydride (2.0 eq) to the solution.[7]

-

Add benzyl bromide (1.5–2.0 eq) to the reaction mixture at 0°C.[7]

-

Allow the reaction mixture to gradually warm to room temperature and stir until the starting material is completely consumed as monitored by TLC.[7]

-

Cool the reaction to 0°C and quench by the slow addition of water.

-

Dilute with ethyl acetate and wash with water and then brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-Bromophenol | C₆H₅BrO | 173.01 | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.04 | Reagent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Sodium Hydride | NaH | 24.00 | Base |

| Acetonitrile | CH₃CN | 41.05 | Solvent |

| DMF | C₃H₇NO | 73.09 | Solvent |

Table 2: Reaction Conditions and Yields

| Method | Base | Solvent | Temperature | Reaction Time | Yield | Melting Point (°C) | Reference |

| A | K₂CO₃ | MeCN | Room Temp | Overnight | Quantitative | 58-60 | [6] |

| A | K₂CO₃ | Acetone | Reflux | 15 hours | 100% | - | [8] |

| B | NaH | DMF | 0°C to RT | Varies | High | - | [7] |

Table 3: Product Characterization

| Property | Value |

| Molecular Formula | C₁₃H₁₁BrO |

| Molecular Weight | 263.13 g/mol [9] |

| Appearance | Colorless/White Solid[6] |

| Melting Point | 60-63 °C (lit.)[9] |

| Boiling Point | 166-167 °C / 4 mmHg (lit.)[9] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-bromophenol via the Williamson ether synthesis is a highly efficient and reliable method. The reaction can be carried out under mild conditions with readily available reagents, consistently providing high yields of the desired product. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 3-BENZYLOXYBROMOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 9. 4-苄氧基溴苯 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-Benzyloxybromobenzene

This guide provides a comprehensive overview of the chemical properties, synthesis, and key data for 4-Benzyloxybromobenzene, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Molecular Data

This compound, also known as 1-bromo-4-(phenylmethoxy)benzene, is an aromatic ether.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H11BrO | [1][2][3][4][5] |

| Molecular Weight | 263.13 g/mol | [1][2][3][4] |

| CAS Number | 6793-92-6 | [1][2][6] |

| Appearance | White to pale cream solid/powder | [1][5] |

| Melting Point | 64-65 °C | [4] |

| Boiling Point | 164-186 °C at 7 Torr | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide.

This protocol is based on established procedures for the benzylation of phenols.[7][8]

Materials:

-

4-Bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Acetonitrile (MeCN), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a stirred solution of 4-bromophenol (1.0 equivalent) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Caption: Workflow for the synthesis of this compound.

Logical Reaction Pathway

The underlying chemical transformation in the synthesis of this compound is a nucleophilic substitution reaction. The following diagram outlines this logical relationship.

Caption: Nucleophilic substitution pathway for this compound synthesis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-Bromo-4-phenylmethoxybenzene | C13H11BrO | CID 138835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Benzyloxy)-4-bromobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. echemi.com [echemi.com]

- 5. 1-Benzyloxy-4-bromobenzene, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1-(Benzyloxy)-4-bromobenzene | Call Wychem 01440 820338 [wychem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates [mdpi.com]

An In-depth Technical Guide to the Solubility and Spectral Properties of 4-Benzyloxybromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-benzyloxybromobenzene, a key intermediate in organic synthesis and pharmaceutical research. The document details its solubility profile in various organic solvents, presents in-depth spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and outlines detailed experimental protocols for the determination of these properties.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a large, non-polar aromatic system and a polar ether linkage. This duality governs its interaction with different solvents.

Qualitative Solubility

General solubility assessments indicate that this compound exhibits good solubility in non-polar to moderately polar organic solvents and is sparingly soluble in highly polar solvents. Based on the principle of "like dissolves like," its large non-polar surface area, contributed by the two phenyl rings, facilitates favorable interactions with solvents of similar character.

-

Soluble in: Chloroform, Dichloromethane, Diethyl ether, Acetone, Ethyl Acetate.[1][2]

-

Slightly Soluble in: Methanol (with heating).[3]

-

Insoluble in: Water.[1]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively available in the public domain. The following table provides a qualitative summary based on available information and comparison with structurally similar compounds.

| Solvent | Polarity | Expected Solubility | Reference |

| Dichloromethane | 3.1 | High | [2] |

| Chloroform | 4.1 | High | [3] |

| Ethyl Acetate | 4.4 | High | [4] |

| Acetone | 5.1 | Moderate to High | [1] |

| Ethanol | 5.2 | Moderate | [1] |

| Methanol | 6.6 | Slight (improves with heat) | [3] |

| Water | 10.2 | Insoluble | [1] |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of this compound is characterized by signals in the aromatic and benzylic regions.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.45 - 7.30 | m | 5H | Phenyl group protons (C₆H₅-CH₂) |

| ~7.35 | d | 2H | Aromatic protons ortho to -Br |

| ~6.90 | d | 2H | Aromatic protons ortho to -O- |

| ~5.05 | s | 2H | Benzylic protons (-O-CH₂-) |

Note: Predicted values based on spectral data of structurally similar compounds such as 1-(benzyloxy)-4-methoxybenzene.[5] The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-O (bromophenyl ring) |

| ~137 | Quaternary C (phenyl ring) |

| ~132 | C-H ortho to -Br |

| ~129 | C-H (phenyl ring) |

| ~128 | C-H (phenyl ring) |

| ~127 | C-H (phenyl ring) |

| ~116 | C-H ortho to -O- |

| ~115 | C-Br |

| ~70 | Benzylic Carbon (-O-CH₂-) |

Note: Predicted values based on spectral data of structurally similar compounds and known substituent effects.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3030 | Medium | Aromatic C-H stretch |

| 2920 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1590 - 1450 | Strong | C=C aromatic ring stretching |

| 1240 | Strong | Aryl-O-C asymmetric stretch |

| 1020 | Strong | Aryl-O-C symmetric stretch |

| 1070 | Strong | C-Br stretch |

| 825 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Data sourced from the NIST Chemistry WebBook.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation patterns that are characteristic of its structure.

| m/z | Relative Intensity | Assignment |

| 262/264 | Moderate | [M]⁺˙ (Molecular ion peak, characteristic bromine isotope pattern) |

| 183/185 | Low | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 172 | Low | [M - Br]⁺ (Loss of bromine radical) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Data interpreted from the NIST Mass Spectrum for this compound.[8] The presence of bromine is clearly indicated by the pair of molecular ion peaks ([M]⁺˙ and [M+2]⁺˙) at m/z 262 and 264, with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The base peak at m/z 91 is characteristic of a benzyl ether, corresponding to the stable tropylium cation formed by cleavage of the C-O bond.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the solubility and spectral properties of this compound.

Determination of Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or in a drying oven and weigh the residue.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of the solvent. Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration.

-

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

NMR Spectrum Acquisition

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition of ¹H Spectrum: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans). Acquire the Free Induction Decay (FID) and process the data (Fourier transform, phase correction, baseline correction, and integration).

-

Acquisition of ¹³C Spectrum: Set the appropriate acquisition parameters for a proton-decoupled ¹³C experiment. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Process the acquired FID.

IR Spectrum Acquisition (Solid Sample)

This protocol describes the preparation of a solid sample for IR analysis using the KBr pellet method.

Materials and Equipment:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be ground to a fine, uniform powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Collection: Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty spectrometer should be collected and subtracted from the sample spectrum.

Mass Spectrum Acquisition (EI-MS)

This protocol provides a general procedure for obtaining an electron ionization mass spectrum.

Materials and Equipment:

-

This compound

-

Volatile organic solvent (e.g., dichloromethane or methanol)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

Procedure:

-

Sample Introduction:

-

GC-MS: Dissolve a small amount of the sample in a volatile solvent. Inject the solution into the GC, where the compound is separated from the solvent and introduced into the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid sample on the tip of the probe and insert it directly into the ion source of the mass spectrometer.

-

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis and application of this compound in a research and development context.

Caption: A logical workflow for the characterization of an organic compound.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Caption: A simplified signaling pathway illustrating hypothetical drug inhibition.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 6793-92-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide to 1-bromo-4-(phenylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-bromo-4-(phenylmethoxy)benzene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a compilation of the compound's physical and spectroscopic data, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a logical diagram of the synthetic pathway.

Chemical Structure and Identification

1-bromo-4-(phenylmethoxy)benzene, also known as 4-benzyloxybromobenzene or benzyl p-bromophenyl ether, is an aromatic ether. Its structure consists of a bromobenzene ring linked to a benzyl group through an ether oxygen.

Key Identifiers:

-

IUPAC Name: 1-bromo-4-(phenylmethoxy)benzene[1]

-

Molecular Formula: C₁₃H₁₁BrO[1]

-

CAS Number: 6793-92-6[1]

-

Canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)Br[1]

-

InChI: InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1-bromo-4-(phenylmethoxy)benzene is presented in the tables below. This information is crucial for its identification, purification, and use in further chemical transformations.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 263.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 62-65 °C | |

| Boiling Point | 188-190 °C at 15 mmHg | |

| Solubility | Insoluble in water, soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.43-7.31 (m, 7H, Ar-H), 6.91 (d, J=8.8 Hz, 2H, Ar-H), 5.04 (s, 2H, OCH₂) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.2, 136.8, 132.2, 128.7, 128.2, 127.6, 116.5, 113.2, 70.2 | [1] |

| Infrared (IR) (KBr, cm⁻¹) | 3060, 3035 (Ar C-H stretch), 2920, 2870 (C-H stretch), 1590, 1490 (Ar C=C stretch), 1240 (C-O stretch), 1010 (C-Br stretch) | [1] |

| Mass Spectrometry (MS) | m/z (%): 262/264 ([M]⁺, Br isotope pattern), 91 (100, [C₇H₇]⁺) |

Synthesis of 1-bromo-4-(phenylmethoxy)benzene

The most common and efficient method for the synthesis of 1-bromo-4-(phenylmethoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion derived from 4-bromophenol acts as the nucleophile, attacking benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (10 mL/g of 4-bromophenol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in dichloromethane (50 mL).

-

Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-4-(phenylmethoxy)benzene as a white crystalline solid.

Logical Relationship of Synthesis

The following diagram illustrates the synthetic pathway for 1-bromo-4-(phenylmethoxy)benzene via the Williamson ether synthesis.

This guide provides essential technical information for professionals working with 1-bromo-4-(phenylmethoxy)benzene. The presented data and protocols are intended to facilitate its synthesis, characterization, and application in research and development.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Benzyloxybromobenzene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 4-benzyloxybromobenzene as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of a diverse range of biaryl and substituted aromatic compounds, which are pivotal intermediates in the field of drug discovery and development.

Introduction

The Suzuki-Miyaura coupling reaction is a powerful and widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a broad range of boronic acid derivatives. This compound serves as an excellent substrate in these reactions, offering a stable protecting group for a phenolic hydroxyl functionality that can be readily removed in a subsequent step to yield substituted biphenylols. These biphenylol scaffolds are prevalent in numerous biologically active molecules and approved pharmaceutical agents.

This document outlines the typical reaction conditions, provides detailed experimental protocols for the Suzuki coupling of this compound with various arylboronic acids, and describes procedures for the subsequent deprotection of the benzyl group.

Data Presentation: Suzuki Coupling of this compound

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The data presented is compiled from analogous reactions and serves as a strong starting point for reaction optimization.[1][2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |

| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | ~92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | ~88 |

| 4 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | DMF | 90 | 10 | ~85 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the coupling of this compound with an arylboronic acid.[3][4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed 1,4-Dioxane

-

Degassed deionized water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 263 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg), to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(benzyloxy)biphenyl derivative.

Protocol 2: Deprotection of 4-(Benzyloxy)biphenyl via Catalytic Hydrogenation

This protocol describes the removal of the benzyl protecting group to yield the corresponding 4-phenylphenol.[5][6]

Materials:

-

4-(Benzyloxy)biphenyl derivative (1.0 equiv)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

-

To a round-bottom flask, add the 4-(benzyloxy)biphenyl derivative (1.0 mmol) and methanol or ethanol (20 mL).

-

Carefully add 10% Pd/C (5-10 mol% by weight of the substrate).

-

The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethanol.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-phenylphenol derivative.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 3: Deprotection of 4-(Benzyloxy)biphenyl using Boron Trichloride (BCl₃)

This method is suitable for substrates that are sensitive to catalytic hydrogenation.[7][8]

Materials:

-

4-(Benzyloxy)biphenyl derivative (1.0 equiv)

-

Boron trichloride (BCl₃) solution (1 M in an inert solvent like DCM) (2.0 equiv)

-

Pentamethylbenzene (cation scavenger, 3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the 4-(benzyloxy)biphenyl derivative (1.0 mmol) and pentamethylbenzene (3.0 mmol) in anhydrous DCM (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the BCl₃ solution (2.0 mL of a 1 M solution, 2.0 mmol) dropwise to the stirred reaction mixture.

-

Stir the reaction at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of methanol (5 mL).

-

Allow the mixture to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography to afford the 4-phenylphenol derivative.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for biaryl synthesis and deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

Application Notes and Protocols: 4-Benzyloxybromobenzene as a Benzyl Protecting Group for Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is paramount. The benzyl group is a widely employed protecting group for hydroxyl functionalities, notably in phenols, due to its general stability across a range of reaction conditions and the diverse methods available for its removal. 4-Benzyloxybromobenzene serves as a valuable reagent for the introduction of a substituted benzyl ether protecting group onto phenols. The presence of the bromine atom on the phenyl ring of the benzyl group can offer subtle electronic modifications that may influence the stability and cleavage of the protecting group, providing potential advantages in specific synthetic strategies.

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for phenols, covering both the protection (O-benzylation) and deprotection steps.

Protection of Phenols using this compound

The protection of phenols with this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile, attacking the benzylic carbon of this compound in an SN2 reaction.

General Reaction Scheme:

Ar-OH + Br-C₆H₄-O-CH₂-C₆H₅ + Base → Ar-O-CH₂-C₆H₄-O-CH₂-C₆H₅ + Base·HBr

Key Considerations:

-

Base Selection: The choice of base is crucial for the efficient deprotonation of the phenol. For most phenols (pKa ≈ 10), moderately strong bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are sufficient. For less acidic phenols or to accelerate the reaction, stronger bases such as sodium hydride (NaH) can be employed.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone, is typically used to dissolve the reactants and facilitate the SN2 reaction.

-

Reaction Temperature: The reaction is often carried out at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Phenol derivative (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension (concentration of phenol typically 0.1-0.5 M).

-

Add this compound (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-benzyloxyphenyl ether.

Quantitative Data for Phenol Protection

The following table summarizes representative reaction conditions and yields for the benzylation of phenols using substituted benzyl halides, analogous to this compound, via the Williamson ether synthesis.

| Phenol Derivative | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methylphenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 8 | >90 |

| 3-Bromophenol | Benzyl bromide | K₂CO₃ | MeCN | Room Temp | Overnight | Quantitative |

| 4-Bromophenol | Benzyl bromide | K₂CO₃ | MeCN | Room Temp | Overnight | Quantitative |

| 4-Hydroxybenzoic acid | Benzyl chloride | Surfactant | Water | N/A | N/A | ~92[1] |

Deprotection of 4-Benzyloxyphenyl Ethers

The removal of the 4-benzyloxybenzyl protecting group can be accomplished through several methods. The choice of deprotection strategy depends on the presence of other functional groups in the molecule. The most common and versatile methods are catalytic transfer hydrogenation and oxidative cleavage.

Catalytic Transfer Hydrogenation

This method is mild and highly effective for the cleavage of benzyl ethers.[2] It avoids the use of high-pressure hydrogen gas by employing a hydrogen donor in the presence of a palladium catalyst.

General Reaction Scheme: Ar-O-CH₂-C₆H₄-O-CH₂-C₆H₅ + Hydrogen Donor --(Pd/C)--> Ar-OH + Toluene + Byproducts

Key Considerations:

-

Catalyst: Palladium on activated carbon (Pd/C) is the most common catalyst.

-

Hydrogen Donor: Formic acid, ammonium formate, or cyclohexene are frequently used as hydrogen donors.[2]

-

Solvent: Protic solvents like methanol or ethanol are typically used.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

-

Protected phenol (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ammonium formate (5-10 eq) or Formic acid

-

Methanol or Ethanol

Procedure:

-

Dissolve the protected phenol (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Add ammonium formate (5-10 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-6 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts.

-

Dry the organic layer, concentrate, and purify the crude phenol by column chromatography if necessary.

Oxidative Cleavage with DDQ

For substrates that are sensitive to reductive conditions, oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers a valuable alternative.[3][4]

General Reaction Scheme: Ar-O-CH₂-C₆H₄-O-CH₂-C₆H₅ + DDQ → Ar-OH + 4-Benzyloxybenzaldehyde + DDQH₂

Key Considerations:

-

Solvent: A mixture of a chlorinated solvent (e.g., dichloromethane) and water is often used.

-

Stoichiometry: A stoichiometric amount or a slight excess of DDQ is typically required.

-

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

Experimental Protocol: Oxidative Cleavage with DDQ

Materials:

-

Protected phenol (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.5 eq)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Dissolve the protected phenol (1.0 eq) in a mixture of dichloromethane and water (typically in a ratio of 10:1 to 20:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.1-1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Reaction times can vary from 1 to 6 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the desired phenol from the benzaldehyde byproduct and reduced DDQ.

Quantitative Data for Deprotection

The following table provides representative data for the deprotection of benzyl ethers, which are analogous to the 4-benzyloxybenzyl ethers discussed herein.

| Deprotection Method | Substrate | Reagents | Solvent | Time | Yield (%) |

| Catalytic Transfer Hydrogenation | Benzyl ether of a sugar | Pd/C, Formic Acid | Methanol | Minutes | High[2] |

| Oxidative Cleavage | 4-O-benzyl-rhamnopyranoside | DDQ (2.3 eq) | CH₂Cl₂/H₂O | 1.5 - 4 h | 60-78[3] |

| Hydrogenolysis | Aryl benzyl ethers | SiliaCat Pd(0), H₂ (balloon) | Methanol | 1 - 20 h | >98 |

Visualization of Workflows and Mechanisms

Protection of Phenol: Williamson Ether Synthesis Workflow

Caption: Experimental workflow for the protection of phenols.

Deprotection of 4-Benzyloxyphenyl Ether: Logical Flow

Caption: Decision pathway for deprotection of 4-benzyloxyphenyl ethers.

Conclusion

This compound is a practical reagent for the protection of phenolic hydroxyl groups. The formation of the corresponding benzyl ether proceeds reliably through the Williamson ether synthesis. The resulting protecting group is robust yet can be cleaved under mild conditions using either catalytic transfer hydrogenation for substrates amenable to reduction or oxidative cleavage with DDQ for more sensitive molecules. The presence of the bromine atom may offer opportunities for further functionalization if desired, adding to the versatility of this protecting group in complex synthetic endeavors. Researchers and drug development professionals can utilize these protocols as a solid foundation for the implementation of the 4-benzyloxybenzyl protecting group in their synthetic campaigns.

References

- 1. researchgate.net [researchgate.net]

- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

Experimental Protocol for Grignard Reaction with 4-Benzyloxybromobenzene: A Detailed Application Note for Researchers

Abstract

This application note provides a comprehensive experimental protocol for the successful execution of a Grignard reaction utilizing 4-benzyloxybromobenzene as the aryl halide precursor. The protocol details the in-situ formation of the 4-benzyloxyphenylmagnesium bromide reagent and its subsequent reaction with an electrophile, exemplified by N,N-dimethylformamide (DMF), to yield 4-(benzyloxy)benzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed methodologies, data presentation, and visualizations to ensure reproducible and efficient synthesis.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, valued for its versatility and broad substrate scope. The formation of an organomagnesium halide (Grignard reagent) from an organic halide and magnesium metal, followed by its nucleophilic attack on an electrophile, provides a powerful tool for the synthesis of a wide array of organic molecules, including alcohols, aldehydes, ketones, and carboxylic acids.[1][2] this compound is a useful starting material as the resulting Grignard reagent allows for the introduction of a benzyloxy-substituted phenyl group, a common moiety in pharmacologically active compounds and advanced materials. The benzyloxy group can also serve as a protecting group for a phenol, which can be deprotected in later synthetic steps.

This protocol will focus on the preparation of 4-benzyloxyphenylmagnesium bromide and its subsequent formylation using DMF to produce 4-(benzyloxy)benzaldehyde.

Experimental Protocols

Materials and Methods

Reagents and Solvents:

-

This compound (ensure purity and dryness)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (argon or nitrogen) supply

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Part 1: Formation of 4-Benzyloxyphenylmagnesium Bromide

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet for inert gas. Place a magnetic stir bar in the flask. Ensure all joints are well-sealed.

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently heat the flask under a stream of inert gas to sublime the iodine, which helps to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation of Grignard Reagent Formation: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

-

Maintaining the Reaction: The reaction mixture should become cloudy and begin to reflux, indicating the initiation of the Grignard reagent formation. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion of Grignard Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium turnings. The resulting solution of 4-benzyloxyphenylmagnesium bromide should be a cloudy, grayish-brown color.

Part 2: Reaction with N,N-Dimethylformamide (DMF)

Procedure:

-

Addition of Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add anhydrous DMF (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 2-3 hours.

Part 3: Work-up and Purification

Procedure:

-

Quenching: Carefully pour the reaction mixture into a beaker containing a cold saturated aqueous solution of ammonium chloride with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 4-(benzyloxy)benzaldehyde by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent or by recrystallization from a suitable solvent such as ethanol.[3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-(benzyloxy)benzaldehyde from this compound via a Grignard reaction with DMF. Yields are highly dependent on the strict adherence to anhydrous conditions and the purity of the reagents.

| Reactant 1 | Reactant 2 | Electrophile | Product | Solvent | Typical Yield (%) | Melting Point (°C) | Reference |

| This compound | Magnesium | DMF | 4-(Benzyloxy)benzaldehyde | Anhydrous THF | 75-85 | 72-74 | [3] |

Characterization Data for 4-(Benzyloxy)benzaldehyde:

| Analysis | Data |

| ¹H NMR (CDCl₃) | δ 9.89 (s, 1H, CHO), 7.84 (d, J=8.8 Hz, 2H, Ar-H), 7.45-7.30 (m, 5H, Ar-H), 7.10 (d, J=8.8 Hz, 2H, Ar-H), 5.15 (s, 2H, OCH₂Ph). |

| ¹³C NMR (CDCl₃) | δ 190.8, 163.8, 135.9, 131.9, 130.6, 128.7, 128.3, 127.5, 115.3, 70.2. |

| FT-IR (KBr, cm⁻¹) | ν: 2860, 2740 (C-H, aldehyde), 1685 (C=O, aldehyde), 1600, 1575 (C=C, aromatic), 1250, 1160 (C-O, ether). |

| Mass Spec. (EI) | m/z (%): 212 (M⁺, 40), 91 (100), 65 (15). |

Mandatory Visualization

Caption: Experimental workflow for the Grignard reaction.

Caption: Logical relationship of the Grignard reaction.

References

Application Notes and Protocols for 4-Benzyloxybromobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxybromobenzene is a versatile bifunctional organic compound widely utilized in organic synthesis. Its structure incorporates a benzyl ether, which serves as a robust protecting group for the phenolic hydroxyl, and a bromine atom on the aromatic ring, which provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes, experimental protocols, and visualizations for the key applications of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 6793-92-6 | |

| Molecular Formula | C₁₃H₁₁BrO | |

| Molecular Weight | 263.13 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 60-63 °C | |

| Boiling Point | 166-167 °C at 4 mmHg | |

| Linear Formula | C₆H₅CH₂OC₆H₄Br |

Application Notes

Precursor in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional group that enables its participation in numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming biaryl linkages, which are common motifs in pharmaceuticals and liquid crystals.

In a typical Suzuki-Miyaura reaction, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand (often a phosphine), and a base. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The versatility of this reaction allows for the synthesis of a wide array of substituted 4-benzyloxybiphenyls, which can be further elaborated or deprotected to yield the corresponding 4-hydroxybiphenyls.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-4-(chloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |

| 2 | 1-Bromo-4-(chloromethyl)benzene | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 93 |

| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 100 | ~10 (initial) |

| 4 | Benzylic Bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 85-95 |

Note: This table provides examples for analogous aryl and benzylic bromides to illustrate typical reaction conditions. Optimization is often required for specific substrates.

Grignard Reagent Formation